

Quantum Chemical Calculations for Furfuryl Methyl Sulfide: A Technical Guide

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Compound of Interest

Compound Name: Furfuryl methyl sulfide

Cat. No.: B074786

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Introduction

Furfuryl methyl sulfide is a sulfur-containing furan derivative of interest in various fields, including flavor and fragrance chemistry, as well as a potential scaffold in medicinal chemistry. Understanding its conformational landscape, electronic properties, and thermochemistry is crucial for predicting its reactivity, designing derivatives, and elucidating its mechanism of action in biological systems. Quantum chemical calculations provide a powerful theoretical framework for investigating these molecular properties at the atomic level.

This technical guide provides an in-depth overview of the application of quantum chemical methods to study **furfuryl methyl sulfide**. It details established computational protocols, presents key quantitative data derived from these calculations, and outlines the corresponding experimental methodologies used for validation.

Computational Methodologies

A common approach for the theoretical study of molecules like **furfuryl methyl sulfide** involves a combination of high-level composite methods for accurate energy calculations and Density Functional Theory (DFT) for geometry optimization and vibrational analysis.

Geometry Optimization and Vibrational Frequencies

The initial step in most quantum chemical studies is to determine the stable conformation(s) of the molecule. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the coordinates of its atoms. A widely used and computationally efficient method for this purpose is DFT, particularly with the B3LYP functional and the 6-31G(d) basis set.

Following geometry optimization, vibrational frequency calculations are typically performed at the same level of theory. These calculations serve two main purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to provide theoretical vibrational spectra that can be compared with experimental data (e.g., from IR and Raman spectroscopy). The calculated vibrational frequencies are often scaled by an empirical factor to better match experimental values.

Thermochemical Calculations

For highly accurate thermochemical data, such as enthalpies of formation, more sophisticated methods are required. The Gaussian-n (Gn) theories, such as G3 theory, are composite methods that approximate high-level electronic structure calculations through a series of well-defined steps. These methods are known to provide "chemical accuracy" (typically within 1-2 kcal/mol of experimental values) for a wide range of molecules.

The G3 method typically involves:

- An initial geometry optimization at the MP2/6-31G(d) level of theory.
- A series of single-point energy calculations with higher levels of theory and larger basis sets.
- Corrections for electron correlation, basis set effects, and zero-point vibrational energy.

Experimental Protocols for Validation

Theoretical calculations are most powerful when validated by experimental data. For thermochemical properties, the following experimental techniques are paramount.

Combustion Calorimetry

The standard molar enthalpy of combustion ($\Delta_c H_m^\circ$) is a key experimental value for determining the standard molar enthalpy of formation ($\Delta_f H_m^\circ$). This is determined using a

combustion calorimeter. A known mass of the substance is burned in a high-pressure oxygen atmosphere within a sealed container (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is precisely measured. From this, the standard specific energy of combustion can be calculated.

Calvet Microcalorimetry

The standard molar enthalpy of vaporization ($\Delta_{\text{gl}}H_m^\circ$) is determined using a Calvet microcalorimeter. This technique measures the heat flow associated with the phase transition from liquid to gas at a constant temperature. The enthalpy of vaporization is a crucial piece of data for converting experimentally determined enthalpies of formation in the liquid phase to the gas phase, which is the state typically modeled in quantum chemical calculations.

Data Presentation

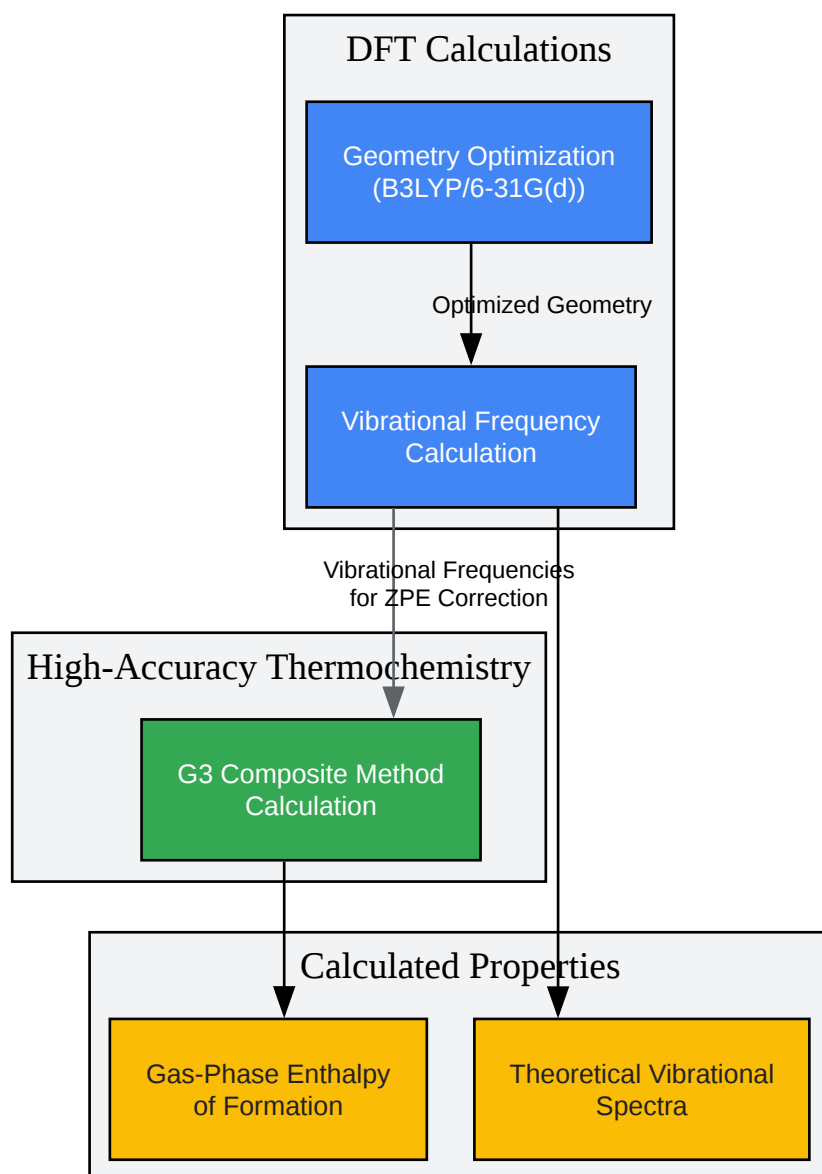
The following tables summarize the key quantitative data from theoretical calculations and experimental measurements for **furfuryl methyl sulfide**.

Parameter	Computational Method	Calculated Value
Gas-Phase Enthalpy of Formation ($\text{kJ}\cdot\text{mol}^{-1}$)[1]	G3 Theory	-83.9 ± 4.5

Parameter	Experimental Method	Measured Value
Standard Molar Enthalpy of Combustion ($\text{kJ}\cdot\text{mol}^{-1}$)[1]	Combustion Calorimetry	-3656.9 ± 1.2
Standard Molar Enthalpy of Vaporization ($\text{kJ}\cdot\text{mol}^{-1}$)[1]	Calvet Microcalorimetry	46.8 ± 0.9
Liquid-Phase Enthalpy of Formation ($\text{kJ}\cdot\text{mol}^{-1}$)[1]	Derived from Combustion Data	-132.0 ± 1.5
Gas-Phase Enthalpy of Formation ($\text{kJ}\cdot\text{mol}^{-1}$)[1]	Derived from Experimental Data	-85.2 ± 1.7

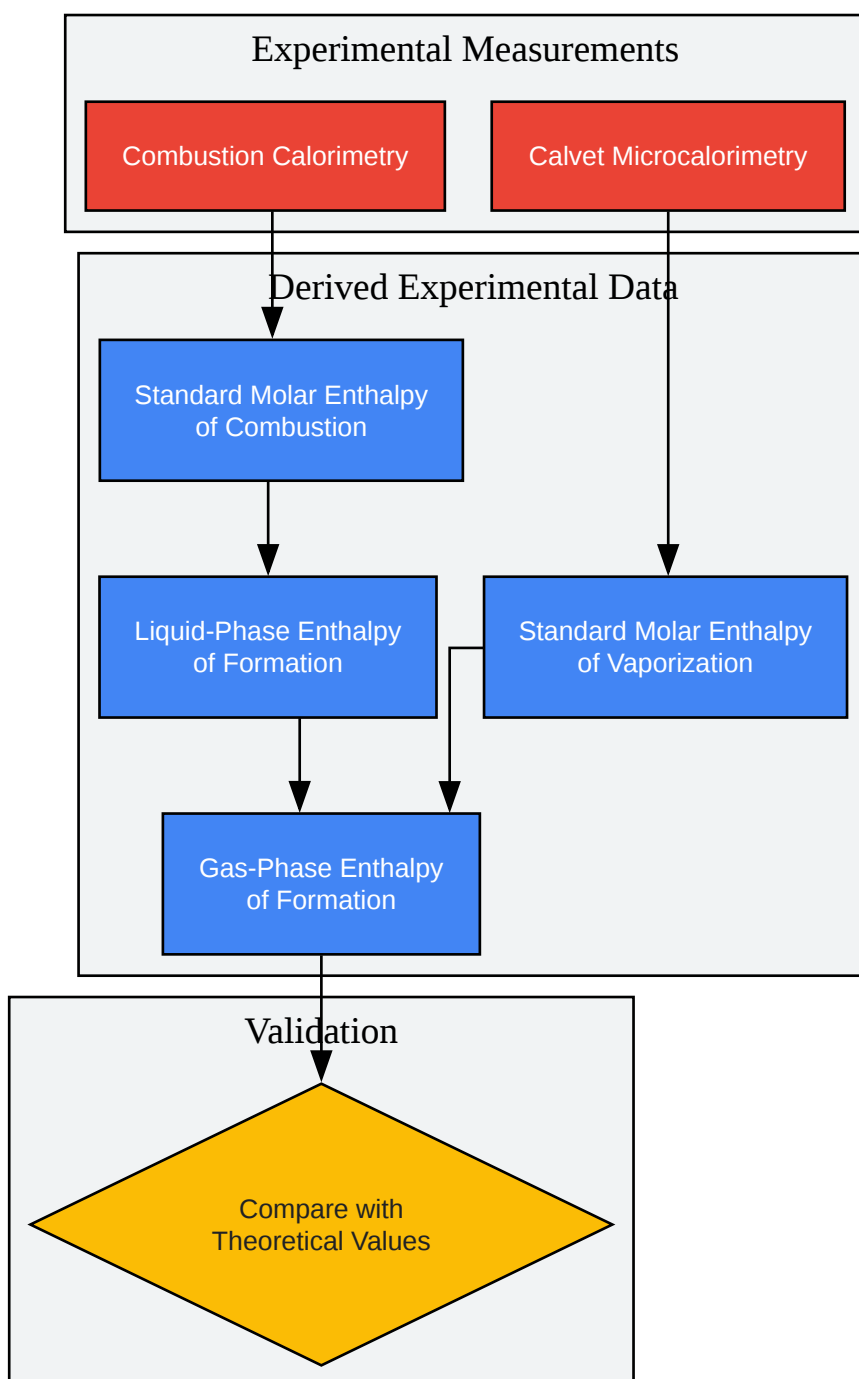
Visualizations

The following diagrams illustrate the logical workflow of the computational and experimental procedures described in this guide.



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Computational Workflow for **Furfuryl Methyl Sulfide**.



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Experimental Workflow for Thermochemical Validation.

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References

- 1. mdpi.com [mdpi.com]
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